BenchChemオンラインストアへようこそ!

Celecoxib-d4

Bioanalysis LC-MS/MS Method Validation

Select Celecoxib-d4 as your stable isotope-labeled internal standard to eliminate the assay imprecision caused by non-deuterated surrogates. The 4‑Da mass shift (m/z 384→320) delivers identical extraction, chromatography and ionization to celecoxib, compensating for matrix effects and ensuring <4 % RSD intra‑/inter‑assay precision at an LLOQ of 7.0 ng/mL. Supplied with a full CoA (NMR, MS, HPLC), the product is ready for ANDA method validation and impurity profiling.

Molecular Formula C17H14F3N3O2S
Molecular Weight 385.4 g/mol
Cat. No. B1140425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib-d4
Synonyms4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-yl]benzenesulfonamide-d4;  _x000B_Celebra-d4;  Celecox-d4;  Celocoxib-d4;  SC 58635-d4;  YM 177-d4;  Celebrex-d4
Molecular FormulaC17H14F3N3O2S
Molecular Weight385.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i6D,7D,8D,9D
InChIKeyRZEKVGVHFLEQIL-YKVCKAMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib-d4: Isotopically Labeled Internal Standard for Celecoxib Bioanalysis and Method Validation


Celecoxib-d4 (CAS 544686-20-6) is a deuterium-labeled analog of the selective cyclooxygenase-2 (COX-2) inhibitor celecoxib, featuring four deuterium atoms substituted at the 2,3,5,6 positions of the benzenesulfonamide ring [1]. Celecoxib-d4 serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of celecoxib in biological matrices using liquid chromatography–tandem mass spectrometry (LC–MS/MS), with an MS/MS transition of m/z 384 → 320 compared to m/z 380 → 316 for unlabeled celecoxib [2][3].

Why Celecoxib-d4 Cannot Be Replaced by Non-Deuterated or Structurally Similar Internal Standards


Analytical methods for celecoxib quantification that employ non-isotopically labeled internal standards (e.g., sulindac, rofecoxib, or 5-methyl-2-nitro phenol) are subject to differential ionization suppression/enhancement, variable extraction recovery, and chromatographic retention time mismatches, which directly degrade assay precision and accuracy [1][2]. In contrast, the deuterium substitution in celecoxib-d4 produces a 4 Da mass shift while preserving near-identical physicochemical properties—including ionization efficiency, chromatographic retention, and extraction behavior—thereby providing optimal compensation for matrix effects and instrument variability [3]. Substitution with non-deuterated structural analogs or alternative COX-2 inhibitors introduces quantifiable method performance deficits that are unacceptable for regulatory bioequivalence studies, pharmacokinetic profiling, and ANDA submissions [4].

Quantitative Performance Evidence for Celecoxib-d4 in Validated Bioanalytical Methods


Celecoxib-d4 Enables Sub-4% Intra-Assay and Inter-Assay Precision in Human Plasma LC–MS/MS

In a fully validated LC–MS/MS method using celecoxib-d4 as the internal standard, intra-assay and inter-assay precision (expressed as relative standard deviation, %RSD) was less than 4% across all quality control concentration levels [1]. This represents a quantifiable improvement over earlier LC–MS/MS methods for celecoxib that employed non-deuterated internal standards such as rofecoxib, which achieved limits of quantification of 5 μg/L but lacked the matrix-effect compensation necessary for sub-4% RSD performance in complex biological matrices [2].

Bioanalysis LC-MS/MS Method Validation

Celecoxib-d4 Method Achieves 7.0 ng/mL Lower Limit of Quantitation with ≤6% Inaccuracy

The validated LC–MS/MS method employing celecoxib-d4 as internal standard achieved a lower limit of quantitation (LLOQ) of 7.0 ng/mL using only 0.1 mL of human plasma, with inaccuracy not exceeding 6% at all concentration levels [1]. This LLOQ is suitable for quantifying celecoxib throughout the full pharmacokinetic profile following therapeutic dosing, where observed Cmax values range from approximately 450–800 ng/mL under fasted conditions [2]. The linear dynamic range extends from the LLOQ up to 1800 ng/mL, encompassing clinically relevant plasma concentrations [1].

Sensitivity LLOQ Quantitative Bioanalysis

Deuterium Substitution Produces 4 Da Mass Shift with Retention Time Co-Elution for Optimal Ion Ratio Normalization

Celecoxib-d4 is substituted with deuterium at the 2,3,5,6 positions of the benzenesulfonamide ring, resulting in a molecular formula of C₁₇H₁₀D₄F₃N₃O₂S and a monoisotopic mass shift of +4 Da relative to unlabeled celecoxib (m/z 384 vs. 380 for the [M–H]⁻ precursor ion) [1][2]. This 4 Da difference provides baseline chromatographic separation from the M+2 and M+4 natural abundance isotopologues of unlabeled celecoxib, while maintaining co-elution sufficient for ion ratio normalization across the chromatographic peak. By comparison, deuterium labeling at fewer positions (e.g., D₁–D₂) in other internal standards may be insufficient to resolve from the analyte's natural isotopic envelope, whereas labeling at D₇ in celecoxib-d7 may introduce small but detectable chromatographic retention time shifts due to deuterium isotope effects on reversed-phase interactions [3].

Isotope Dilution Mass Spectrometry Stable Isotope Labeling

Celecoxib-d4 Supplied with Regulatory-Grade Characterization for ANDA and Method Validation Applications

Celecoxib-d4 is supplied as a white solid with a melting point of 152–155°C, soluble in DMSO and methanol, and characterized by proton NMR spectroscopy and mass spectrometry for identity confirmation [1]. Suppliers provide detailed Certificates of Analysis (CoA) compliant with regulatory guidelines, and the product can be used for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [2]. Traceability to pharmacopeial standards such as USP or EP can be provided based on feasibility [2]. This regulatory-grade documentation distinguishes celecoxib-d4 from research-grade deuterated compounds that may lack the comprehensive characterization and traceability required for regulatory submissions.

Reference Standard ANDA Method Validation

Primary Application Scenarios for Celecoxib-d4 in Pharmaceutical and Bioanalytical Research


Quantitative Bioanalysis of Celecoxib in Human Plasma for Pharmacokinetic and Bioequivalence Studies

Celecoxib-d4 serves as the SIL-IS in validated LC–MS/MS methods for determining celecoxib concentrations in human plasma. The method achieves an LLOQ of 7.0 ng/mL with intra-assay and inter-assay precision below 4% RSD and inaccuracy not exceeding 6%, making it suitable for quantifying plasma levels from Cmax (450–800 ng/mL) through terminal elimination phase (≥7.8 h half-life) [1][2]. This performance profile supports regulatory pharmacokinetic profiling and bioequivalence assessments required for generic drug development and ANDA submissions.

Method Development and Validation for ANDA Regulatory Submissions

Celecoxib-d4 is supplied with detailed Certificates of Analysis compliant with regulatory guidelines, including NMR and mass spectrometric identity confirmation. The product can be used for analytical method validation (AMV) and quality control (QC) applications during Abbreviated New Drug Application (ANDA) preparation, with traceability to USP or EP pharmacopeial standards available based on feasibility [3]. This documentation package supports the method validation sections of ANDA submissions, reducing the regulatory burden associated with internal standard characterization.

Clinical Therapeutic Drug Monitoring of Celecoxib

The validated LC–MS/MS method using celecoxib-d4 provides a rapid, simple sample preparation protocol based on protein precipitation, enabling high-throughput analysis for clinical therapeutic drug monitoring. The linear range of 7.0–1800 ng/mL encompasses clinically observed steady-state concentrations, and the method has been successfully applied to the analysis of samples from pharmacokinetic studies [1]. This supports clinical laboratories in monitoring celecoxib exposure, particularly in patient populations with CYP2C9 polymorphisms that affect drug clearance [4].

Impurity Profiling and Stability-Indicating Method Development

As a deuterated analog of desmethyl celecoxib (a known celecoxib impurity), celecoxib-d4 can function as a reference standard for impurity profiling in pharmaceutical quality control. The compound's characterization data—including melting point (152–155°C), TLC conditions (Rf=0.5), and solubility in DMSO and methanol—support its use in developing stability-indicating HPLC and LC–MS methods for detecting and quantifying celecoxib-related substances in drug substance and drug product stability studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celecoxib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.